molecular formula C18H15Cl2N3O2 B12168296 2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B12168296
M. Wt: 376.2 g/mol
InChI Key: MTJWNJSMSYMINH-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that features a benzimidazole core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzimidazole core is replaced by the tetrahydrofuran moiety.

    Chlorination: The chlorination of the aromatic ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activity of the benzimidazole core.

    Biology: The compound can be used as a probe to study various biological pathways and interactions.

    Pharmacology: It is explored for its potential therapeutic effects and mechanism of action in various disease models.

    Industry: The compound can be used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, modulating their activity. This can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tetrahydrofuran-2-ylmethoxy)benzamide
  • 2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide

Uniqueness

2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is unique due to the presence of both the benzimidazole core and the tetrahydrofuran moiety, which confer distinct biological activities and chemical properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C18H15Cl2N3O2/c19-10-3-5-12(13(20)8-10)18(24)21-11-4-6-14-15(9-11)23-17(22-14)16-2-1-7-25-16/h3-6,8-9,16H,1-2,7H2,(H,21,24)(H,22,23)

InChI Key

MTJWNJSMSYMINH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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